molecular formula C10H14N2O4S B1595321 Diethyl 2,5-diaminothiophene-3,4-dicarboxylate CAS No. 80691-81-2

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Cat. No. B1595321
CAS RN: 80691-81-2
M. Wt: 258.3 g/mol
InChI Key: UCZCHDINMZWYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a derivative of thiophene, a sulfur-containing heterocyclic compound . It has been synthesized and screened for its anticancer, antimicrobial, and anti-diabetic activities .


Synthesis Analysis

The DDTD derivatives have been synthesized using a series of reactions . The novel synthesized compounds were characterized by 1H, 13C NMR, MS, and FT-IR analyses .


Molecular Structure Analysis

The molecular structure of DDTD and its derivatives were confirmed by 1H, 13C NMR, and HRMS .


Chemical Reactions Analysis

The DDTD derivatives have been synthesized and screened for their anticancer, antimicrobial, and anti-diabetic activities . The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane afforded a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of DDTD and its derivatives were characterized by 1H, 13C NMR, MS, and FT-IR analyses .

Scientific Research Applications

Antitumor and Antiviral Applications

A notable application of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives is in the field of medicinal chemistry, specifically in antitumor and antiviral therapy. Schiff bases and amides of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been synthesized and evaluated for their effectiveness against various human cancer cell lines and influenza viruses, showing promising results as lead compounds for drug discovery (Bozorov et al., 2017).

Corrosion Inhibition

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have been used as corrosion inhibitors for mild steel in acidic environments. Their efficiency in preventing corrosion was observed to increase with concentration and exhibited properties of mixed inhibitors (Yadav et al., 2014).

Material Chemistry and Electrochromism

In the realm of material chemistry, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been explored for their electrochromic properties. A copolymer with 3,4-ethylenedioxythiophene demonstrated multicolor electrochromic properties, indicating potential use in camouflage and full-color electrochromic devices (Algi et al., 2013).

Sensing and Detection Applications

These compounds have also shown promise in sensing applications. A study revealed that thin films of certain azo dye derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate are highly sensitive to iodine vapor, suggesting potential use in fluorescence sensors (Shokr et al., 2021). Another study developed an efficient Hg(II) ionic probe based on diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate, indicating its applicability in environmental remediation and public health (Rahman et al., 2020).

properties

IUPAC Name

diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZCHDINMZWYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C(=O)OCC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357003
Record name Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

CAS RN

80691-81-2
Record name Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Reactant of Route 2
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Reactant of Route 3
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Citations

For This Compound
53
Citations
K Bozorov, HR Ma, JY Zhao, HQ Zhao, H Chen… - European Journal of …, 2014 - Elsevier
Abstract Series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives: azomethines of DDTD (2a–l) have been synthesized and screened for their anticancer, …
Number of citations: 38 www.sciencedirect.com
W Zhang, L Nie, K Bozorov, HA Aisa, J Zhao - Chinese Journal of Organic … - sioc-journal.cn
Based on the sulfur heterocyclic compound thiophene, thirty diethyl 2, 5-diaminothiophene-3, 4-dicarboxylate derivatives were designed and synthesized. The structures of all …
Number of citations: 0 sioc-journal.cn
Y Gautier, T Maris, WG Skene - Acta Crystallographica Section E …, 2019 - scripts.iucr.org
In the title compound, C31H31N3O5S, the regioselective substitution of the thiophene is confirmed with the amine and the amide at the 2- and 5-positions, respectively. In the molecule, …
Number of citations: 3 scripts.iucr.org
M Bourgeaux, S Vomsheid, WG Skene - … Crystallographica Section E …, 2006 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 62| Part 12| December 2006| Pages o5529-o5531 https://doi.org/10.1107/S160053680604606X …
Number of citations: 9 scripts.iucr.org
Z Weishu, N Lifei, B Khurshed, AA Haji… - Chinese Journal of …, 2023 - sioc-journal.cn
Based on the sulfur heterocyclic compound thiophene, thirty diethyl 2, 5-diaminothiophene-3, 4-dicarboxylate derivatives were designed and synthesized. The structures of all …
Number of citations: 0 sioc-journal.cn
K Bozorov, J yu Zhao, LF Nie, HR Ma, K Bobakulov… - RSC …, 2017 - pubs.rsc.org
On the basis of high-throughput screening, fragment-based drug discovery, structure–activity relationships and building block analysis methods, herein we report the synthesis and …
Number of citations: 24 pubs.rsc.org
S Dufresne, A Bolduc, WG Skene - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The unique 3,4-ethylenedioxythiophene (EDOT) unit of the title compound, C24H22N2O8S3·C3H6O, is twisted by 1.9 (3) relative to the central thiophene ring. The three heterocyclic …
Number of citations: 5 scripts.iucr.org
S Dufresne, WG Skene - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the crystal structure of the title compound, C20H20N4O4S, the azomethine group adopt E conformations. The pyrrole units are twisted by 10.31 (4) and 18.90 (5) with respect to the …
Number of citations: 3 scripts.iucr.org
S Dufresne, WG Skene - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C20H18N2O6S, crystallizes as two independent molecules that are disposed about a pseudo-inversion center (1/2, 1/4, 1/8). The mean planes of the two terminal …
Number of citations: 3 scripts.iucr.org
S Pathania, PA Chawla - Bioorganic Chemistry, 2020 - Elsevier
Heterocyclic compounds hold a pivotal place in medicinal chemistry due to their wide range of biological activities and thus, are exhaustively explored in the field of drug design and …
Number of citations: 75 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.